2-Amino-4-isopropylpyrimidine-5-carboxylic acid
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Overview
Description
2-Amino-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is characterized by its unique chemical structure, consisting of a pyrimidine ring with an amino group at position 2, an isopropyl group at position 4, and a carboxylic acid group at position 5 . It is a naturally occurring compound found in the human liver and other tissues .
Mechanism of Action
Mode of Action
It has been shown to have an inhibitory effect on peptidases , which are enzymes that break down proteins into smaller molecules.
Biochemical Pathways
2-Amino-4-isopropylpyrimidine-5-carboxylic acid is a naturally occurring compound that can be found in the human liver, as well as many other tissues . It is the product of the conjugation of glutathione with pyridazine .
Result of Action
It has been shown to have an inhibitory effect on peptidases , which could potentially affect protein metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method includes the condensation of 2-amino-4-isopropylpyrimidine with a carboxylating agent, such as carbon dioxide, in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques, such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, alcohols, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpyrimidine-5-carboxylic acid
- 2-Amino-4-ethylpyrimidine-5-carboxylic acid
- 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid
Uniqueness
2-Amino-4-isopropylpyrimidine-5-carboxylic acid is unique due to its specific isopropyl substitution at position 4, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4(2)6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOOCOUQJSQPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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